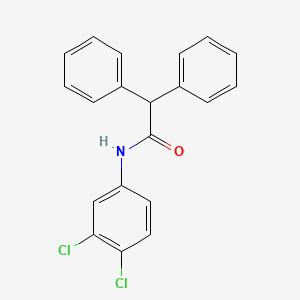

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-17-12-11-16(13-18(17)22)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOQTLQEEJFVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-30-8 | |

| Record name | 3',4'-DICHLORO-2,2-DIPHENYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Contemporary Medicinal Chemistry and Chemical Biology Research

While dedicated research on N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is not extensively documented in publicly available literature, its constituent chemical motifs are of considerable interest in modern drug discovery. The 3,4-dichlorophenyl group is a common substituent in a variety of biologically active compounds. For instance, derivatives of N-(3,4-dichlorophenyl)acetamide are explored for their therapeutic potential. This moiety is a key feature in compounds investigated for various pharmacological activities.

The diphenylacetamide structure also contributes to the potential significance of the parent molecule. Analogues such as N-(3-chloro-4-methyl-phenyl)-2,2-diphenyl-acetamide and N-(2-chlorophenyl)-2,2-diphenylacetamide have been synthesized, indicating an ongoing interest in this class of compounds. ekb.eg The biological activities of structurally related N-aryl acetamides, including anticonvulsant and antimicrobial properties, further underscore the potential for discovering novel therapeutic agents within this chemical space. nih.gov For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated as potential anticonvulsant and analgesic agents. mdpi.com

| Compound Name | Observed/Potential Biological Activity |

|---|---|

| N-(3,4-dichlorophenyl)acetamide derivatives | Potential therapeutic agents |

| N-arylazole acetamide (B32628) derivatives | Anticonvulsant and antimicrobial activities nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Anticonvulsant and analgesic properties mdpi.com |

| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Antibacterial and nematicidal activity mdpi.com |

Overview of the Acylamide Scaffold in Chemical Research and Design

The acylamide group, and more specifically the N-arylacetamide scaffold, is a cornerstone in chemical research and drug design. Amides are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The amide bond is a critical linkage in proteins and is also a key feature in many synthetic polymers. rdd.edu.iq

In medicinal chemistry, the acrylamide (B121943) moiety is recognized as a valuable component for the design of novel therapeutic compounds. ekb.eg Derivatives of acrylamide have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial effects. ekb.eg The chemical reactivity of the acylamide group allows for its functionalization in the design of new drugs. ekb.eg For instance, the acrylamide warhead is a popular choice in the development of covalent inhibitors, with modifications such as fluorination or the addition of a cyano group leading to improved selectivity and pharmacokinetic properties. nih.gov The structural constraints and potential for modification of the acylamide scaffold are active areas of investigation, as demonstrated by structure-activity relationship (SAR) studies of acrylamide-based inhibitors. nih.gov

Historical Context of Academic Investigation for N 3,4 Dichlorophenyl 2,2 Diphenylacetamide and Analogues

Established Synthetic Routes to this compound

The primary method for synthesizing this compound involves the formation of an amide bond between diphenylacetic acid and 3,4-dichloroaniline (B118046).

The formation of the amide linkage is a critical step in the synthesis of this compound. researchgate.net This transformation is typically achieved by activating the carboxylic acid group of diphenylacetic acid to facilitate its reaction with the amine group of 3,4-dichloroaniline. researchgate.netluxembourg-bio.com

A common and effective method involves the use of carbodiimide (B86325) coupling agents. For the synthesis of similar compounds like N-(4-Chlorophenyl)-2,2-diphenylacetamide and N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC or EDAC) is used. nih.govnih.gov The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) in the presence of a base, like triethylamine, at a controlled temperature. nih.govnih.gov The reaction proceeds by the activation of diphenylacetic acid with EDC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine of 3,4-dichloroaniline to form the desired amide. luxembourg-bio.com

Another strategy for activating the carboxylic acid is to convert it into an acid chloride. Diphenylacetic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form diphenylacetyl chloride. This acid chloride is then reacted with 3,4-dichloroaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.

Reaction optimization often involves screening different coupling agents, solvents, bases, and temperature conditions to maximize the yield and purity of the final product. The choice of reagents can also be influenced by the presence of other functional groups in the starting materials to avoid unwanted side reactions.

The primary precursors for the synthesis of this compound are 3,4-dichloroaniline and diphenylacetic acid. These compounds are generally commercially available. However, in research settings where novel analogues are being synthesized, the preparation of substituted precursors is often necessary.

For instance, the synthesis of various substituted anilines can be achieved through the reduction of the corresponding nitroaromatic compounds. The synthesis of substituted phenylacetic acids can be accomplished through various methods, including the Willgerodt-Kindler reaction or from corresponding mandelic acids.

In the synthesis of more complex analogues, multi-step reaction sequences are often required to prepare key intermediates. For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties involves a multi-step process starting from p-phenylenediamine. nih.gov This process includes protection of the aniline, amide formation, deprotection, conversion to an isothiocyanate, formation of a thiourea (B124793), and finally condensation with an α-halocarbonyl compound to form the target thiazole (B1198619) derivative. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the desire to explore the structure-activity relationship (SAR) and to develop compounds with improved properties.

Modifications to the 3,4-dichlorophenyl ring are a common strategy to investigate the impact of electronic and steric effects on the activity of the molecule. Research has shown that the nature and position of substituents on this aromatic ring can significantly influence the biological activity of the resulting compounds. mdpi.com

For example, analogues such as N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide and N-(3,4-difluorophenyl)-2,2-diphenylacetamide have been synthesized and their crystal structures analyzed. nih.gov The synthesis of these compounds follows similar amide bond formation strategies as the parent compound, using the appropriately substituted anilines as starting materials. nih.gov SAR studies on related compound series have indicated that electron-withdrawing groups on the phenyl ring can be beneficial for certain biological activities. mdpi.com The position of the substituents is also crucial, with 2- and 3-substituted compounds often showing higher activity than their 4-substituted counterparts in some systems. mdpi.com

| Compound | Substitution on Phenyl Ring | Synthetic Precursor (Aniline) |

|---|---|---|

| This compound | 3,4-dichloro | 3,4-dichloroaniline |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | 4-chloro | 4-chloroaniline |

| N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide | 3-chloro-4-fluoro | 3-chloro-4-fluoroaniline |

| N-(3,4-difluorophenyl)-2,2-diphenylacetamide | 3,4-difluoro | 3,4-difluoroaniline |

Alterations to the diphenylacetamide core of the molecule provide another avenue for generating structural diversity and modulating activity. This can involve introducing substituents onto the phenyl rings of the diphenylmethyl group or replacing this group entirely.

For instance, in a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, the diphenylmethyl group was replaced with a benzimidazolylthio group. nih.gov The synthesis of these compounds involved the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov Such modifications can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to access novel chemical space and enhance biological activity. Thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological properties. orientjchem.orgresearchgate.net

The synthesis of thiazolidinone derivatives related to this compound can be envisioned through several routes. A common method for synthesizing 4-thiazolidinones involves the reaction of a Schiff base (imine) with thioglycolic acid. impactfactor.org The Schiff base can be prepared by the condensation of an amine with an aldehyde.

In a related context, a series of novel thiazolidine-4-one substituted thiazoles were prepared through a multi-step synthesis. biointerfaceresearch.com This involved the initial synthesis of 4-phenylthiazol-2-amine, which was then reacted with an aldehyde to form a Schiff base, followed by cyclization with thioglycolic acid to yield the thiazolidinone ring. biointerfaceresearch.com Another study describes the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide involves the formation of a thiazolidinone ring from starting materials like 3,4-dichlorobenzaldehyde, followed by cyclization and functionalization to introduce the cyano and N-phenylacetamide moieties. evitachem.com

| Heterocyclic System | General Synthetic Approach | Key Intermediates |

|---|---|---|

| 4-Thiazolidinone | Reaction of a Schiff base with thioglycolic acid | Substituted anilines, aldehydes, thioglycolic acid |

| 4-Arylthiazole | Condensation of a thiourea with an α-halocarbonyl compound | Substituted thioureas, α-bromophenylethanones |

| Thiazolidinone-substituted thiazole | Multi-step synthesis involving Schiff base formation and cyclization | 4-phenylthiazol-2-amine, substituted aldehydes, thioglycolic acid |

Advanced Synthetic Techniques Utilized in Research (e.g., Microwave-Assisted Synthesis)

In the realm of modern organic synthesis, the development of efficient and sustainable methodologies is a paramount objective. For the preparation of this compound and its analogues, advanced techniques such as microwave-assisted synthesis have emerged as a powerful tool to accelerate reaction times, improve yields, and often reduce the environmental impact compared to conventional heating methods. jocpr.comyoutube.com

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating of the reaction mixture can lead to dramatic rate enhancements for a variety of chemical transformations, including amide bond formation. rasayanjournal.co.inresearchgate.net The synthesis of this compound, which involves the coupling of diphenylacetic acid and 3,4-dichloroaniline, is a prime candidate for optimization using this technology.

While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles and successful applications of this technique to the synthesis of analogous amides are well-documented. mdpi.comnih.gov Research has demonstrated that the direct amidation of carboxylic acids and amines can be carried out efficiently under solvent-free conditions using microwave irradiation, often with a catalytic amount of a coupling agent. nih.gov

The general approach involves mixing the carboxylic acid and the amine, with or without a catalyst, and subjecting the mixture to microwave irradiation for a short period. The temperature and reaction time are key parameters that are optimized to achieve the desired product with high purity and yield. jocpr.com For instance, a general procedure for the microwave-assisted synthesis of amides involves heating the amine and carboxylic acid in a microwave reactor at a constant temperature, which is automatically controlled by the system's software. mdpi.com This precise temperature control is a significant advantage over conventional heating.

The application of microwave-assisted synthesis to N-aryl amides has been shown to be highly effective. For example, the synthesis of various N,N'-diaryl cyanoguanidines from their corresponding thioureas was achieved in high yields under microwave-assisted conditions, facilitated by the use of polar solvents and moderate temperatures. nih.gov Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been successfully performed using microwave irradiation, resulting in shorter reaction times and good yields. nih.gov

The data presented in the following table is a compilation of representative conditions for microwave-assisted amide synthesis from analogous reactions found in the literature, illustrating the potential parameters for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| Carboxylic Acid | Amine | Ceric Ammonium Nitrate (CAN) | Solvent-free | 480 | 120 | 160-165 | >90 |

| Benzoic Acid | n-Propanol | Conc. H2SO4 | - | - | 6 | - | - |

| Secondary Amine | Isocyanate | - | Dichloromethane | - | 8-10 | - | 94 |

| Isoniazid | Aromatic Aldehyde | DMF (catalytic) | - | 300 | 3 | - | - |

This table showcases the versatility of microwave-assisted synthesis in terms of reaction conditions and substrates. The significant reduction in reaction time, from hours in conventional methods to mere minutes under microwave irradiation, is a consistent advantage. rasayanjournal.co.in Furthermore, the ability to perform these reactions under solvent-free conditions aligns with the principles of green chemistry, reducing waste and potential environmental hazards. mdpi.comnih.gov

Spectroscopic and Spectrometric Characterization for Research Purposes

Spectroscopic and spectrometric methods are fundamental tools for confirming the identity and purity of "this compound" and for elucidating its molecular structure.

While specific experimental NMR data for "this compound" are not widely available in the surveyed literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra would provide significant structural information.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the two phenyl rings and the dichlorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific substitution pattern on the 3,4-dichlorophenyl ring would lead to a distinct splitting pattern for its three protons.

Methine Proton: A singlet corresponding to the single proton of the diphenylacetamide moiety (CH) would be expected, likely in the region of δ 5.0-6.0 ppm.

Amide Proton: A broad singlet for the N-H proton would be anticipated, with its chemical shift being concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The amide carbonyl carbon would likely resonate in the downfield region of the spectrum, typically around δ 170 ppm.

Aromatic Carbons: A series of signals in the δ 120-140 ppm range would correspond to the carbons of the phenyl and dichlorophenyl rings. The carbons attached to the chlorine atoms would show characteristic shifts.

Methine Carbon: The signal for the diphenylmethyl carbon (CH) would be expected in the aliphatic region of the spectrum.

The IR spectrum of "this compound" would be characterized by absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the N-H bond of the secondary amide.

C=O Stretching: A strong absorption band, characteristic of the amide I band, would be observed around 1650-1680 cm⁻¹ due to the carbonyl group.

C-N Stretching and N-H Bending: The amide II band, resulting from a combination of C-N stretching and N-H bending, would appear around 1520-1570 cm⁻¹.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the aromatic rings.

C-Cl Stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the C-Cl bonds.

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of "this compound". The molecular formula for this compound is C₂₀H₁₅Cl₂NO, with a molecular weight of approximately 356.25 g/mol . appchemical.com

The high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The major fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the dichlorophenyl or diphenylmethyl moieties, providing further structural confirmation.

X-ray Crystallography and Crystal Structure Analysis

While a crystal structure for "this compound" is not publicly available, analysis of closely related compounds such as N-(4-chlorophenyl)-2,2-diphenylacetamide and N-(3,4-difluorophenyl)-2,2-diphenylacetamide provides valuable insights into the likely molecular conformation, stereochemistry, and intermolecular interactions. researchgate.netnih.gov

Based on the crystal structure of N-(4-chlorophenyl)-2,2-diphenylacetamide, it is expected that the molecule of "this compound" would adopt a non-planar conformation. researchgate.net The two phenyl rings of the diphenylacetamide group are likely to be oriented at a significant dihedral angle to each other. researchgate.net Similarly, the plane of the 3,4-dichlorophenyl ring is expected to be twisted with respect to the plane of the amide group. researchgate.net

In the case of N-(4-chlorophenyl)-2,2-diphenylacetamide, the dihedral angles between the chloro-substituted benzene (B151609) ring and the two phenyl rings are 87.33(9)° and 88.69(9)°, respectively. researchgate.net The dihedral angle between the two phenyl rings is 87.17(9)°. researchgate.net A similar twisted conformation is observed in N-(3,4-difluorophenyl)-2,2-diphenylacetamide. nih.gov

Interactive Data Table: Dihedral Angles in Related Structures

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Chloro-substituted benzene | Phenyl 1 | 87.33(9) |

| Chloro-substituted benzene | Phenyl 2 | 88.69(9) | |

| Phenyl 1 | Phenyl 2 | 87.17(9) | |

| N-(3,4-difluorophenyl)-2,2-diphenylacetamide | Difluoro-substituted benzene | Phenyl 1 | 88.26(6) |

| Difluoro-substituted benzene | Phenyl 2 | 78.30(7) |

Data sourced from crystallographic studies of related compounds for comparative purposes. researchgate.netnih.gov

The solid-state packing of "this compound" is likely to be governed by a network of intermolecular interactions.

Hydrogen Bonding: A prominent feature in the crystal structures of related acetamides is the formation of intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.netnih.gov This interaction typically leads to the formation of one-dimensional chains or tapes in the crystal lattice. researchgate.netnih.gov For instance, in N-(4-chlorophenyl)-2,2-diphenylacetamide, molecules are linked into chains parallel to the c-axis by these N-H···O hydrogen bonds. researchgate.net

Interactive Data Table: Intermolecular Interactions in N-(4-chlorophenyl)-2,2-diphenylacetamide

| Interaction Type | Donor | Acceptor | Distance (Å) |

| N-H···O | N-H | C=O | 2.9 (approx.) |

| C-H···π | C-H (aromatic) | Phenyl ring centroid | Variable |

This table presents generalized data based on the published crystal structure of a related compound for illustrative purposes. researchgate.net

Studies on Crystal Packing and Supramolecular Assembly

There is currently no available scientific literature that describes the crystal packing or supramolecular assembly of this compound. Detailed analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, which would define its supramolecular architecture, has not been reported.

Investigation of Conformational Disorder and Polymorphism

No studies investigating the potential for conformational disorder or the existence of different polymorphic forms of this compound have been found. Research into whether this compound can crystallize in multiple forms with different physical properties or exhibits any structural disorder in its crystalline state has not been documented in the available literature.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided for the outlined sections.

Computational and Theoretical Investigations of N 3,4 Dichlorophenyl 2,2 Diphenylacetamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, might bind to a protein receptor. These techniques are foundational in rational drug design, offering a virtual screening approach to identify potential molecular targets and to understand the key interactions driving binding affinity.

Prediction of Ligand-Protein Interactions with Identified Molecular Targets

While specific molecular docking studies detailing the interactions of this compound with explicitly identified molecular targets are not extensively documented in the public domain, general principles of ligand-protein interactions can be inferred from the structure of the compound. The molecule possesses several key features that are likely to govern its binding to a protein's active site:

Aromatic Rings: The two phenyl rings and the dichlorophenyl moiety provide extensive opportunities for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket.

Amide Group: The central acetamide (B32628) group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for the formation of crucial hydrogen bonds with polar amino acid residues or the protein backbone, which are often essential for anchoring a ligand in the active site.

A hypothetical docking scenario would likely show the diphenylmethyl group situated within a hydrophobic pocket of a receptor, while the dichlorophenyl group engages in further hydrophobic or halogen bonding interactions. The amide linker would be positioned to form key hydrogen bonds with the protein. The precise nature and geometry of these interactions, however, would be dependent on the specific topology and amino acid composition of the target protein's active site.

Computational Analysis of Binding Affinities and Energetics

The binding affinity of a ligand to its receptor is a critical determinant of its potential biological activity. Computationally, this is often estimated using scoring functions within docking programs or through more rigorous methods like free energy calculations. These analyses quantify the energetic favorability of the ligand binding.

| Interaction Type | Potential Contribution to Binding Energy |

| Hydrogen Bonds | Favorable (negative ΔH) |

| Van der Waals Forces | Favorable (negative ΔH) |

| Hydrophobic Interactions | Favorable (positive ΔS from solvent displacement) |

| Electrostatic Interactions | Favorable or Unfavorable depending on charges |

| Solvation/Desolvation | Energetic penalty for desolvating polar groups |

Without specific docking studies, precise binding affinity values cannot be provided. However, the structural features of this compound suggest that it has the potential to achieve high binding affinity to a suitably shaped receptor pocket that can accommodate its bulky hydrophobic groups while also presenting hydrogen bonding partners to its amide moiety. The dichlorophenyl group, in particular, may contribute to selectivity for certain targets over others.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their behavior over time. These simulations are crucial for understanding the flexibility of a ligand and the stability of its complex with a receptor in a simulated biological environment.

Exploration of Conformational Flexibility and Stability in Biological Environments

This compound possesses significant conformational flexibility due to the rotatable bonds in its structure, particularly around the amide linkage and the bonds connecting the phenyl rings to the central carbon atom. MD simulations in an aqueous environment would reveal the preferred conformations of the molecule in solution.

Key areas of flexibility include:

The dihedral angle of the amide bond, which influences the relative orientation of the dichlorophenyl ring and the rest of the molecule.

The rotation of the two phenyl rings, which can adopt various propeller-like conformations.

Dynamics of Ligand-Receptor Complex Formation and Dissociation

MD simulations of the this compound-protein complex would offer a detailed picture of the stability and dynamics of the bound state. By simulating the complex over nanoseconds or longer, one can observe:

Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation.

Ligand and Protein Flexibility: How the ligand and the protein's active site residues adjust to each other's presence. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to assess the stability of the complex.

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions.

Furthermore, advanced MD techniques such as steered MD or umbrella sampling could be used to simulate the process of the ligand unbinding from the receptor. This would provide insights into the dissociation pathway and could be used to calculate the binding free energy, offering a more accurate prediction than docking scores alone. The residence time of the ligand in the binding site, a key determinant of its in vivo efficacy, could also be estimated from such simulations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. For this compound, DFT can be employed to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods.

DFT calculations could provide the following information:

Optimized Molecular Geometry: The most stable, lowest-energy conformation of the molecule in the gas phase.

Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carbonyl oxygen would be expected to be a region of negative potential, while the amide proton would be a region of positive potential, confirming their roles as hydrogen bond acceptor and donor, respectively.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Partial Atomic Charges: The charge distribution across the atoms of the molecule, which is crucial for understanding its electrostatic interactions with a receptor.

These quantum mechanical insights complement the classical force-field-based methods of docking and MD simulations by providing a more fundamental understanding of the molecule's intrinsic properties that drive its interactions and reactivity.

Electronic Structure Analysis and Property Prediction

Computational analysis of this compound and its analogues provides significant insights into their three-dimensional conformations and electronic properties. While specific theoretical studies on the title compound are not extensively detailed in available literature, crystallographic data from closely related structures, such as N-(3,4-Difluorophenyl)-2,2-diphenylacetamide and N-(4-Chlorophenyl)-2,2-diphenylacetamide, offer valuable predictive information regarding its molecular geometry. nih.govresearchgate.net

The core structure consists of a central acetamide group linking a 3,4-dichlorophenyl ring and a diphenylmethyl moiety. The spatial arrangement of these rings is a key determinant of the molecule's properties. X-ray crystallography studies on analogues reveal that the benzene (B151609) rings adopt significantly twisted conformations relative to the central acetamide plane. nih.govresearchgate.net For instance, in N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, the acetamide group's mean plane forms dihedral angles of 88.26° and 78.30° with the two phenyl rings of the diphenylmethyl group, and a much smaller angle of 9.83° with the difluoro-substituted benzene ring. nih.gov Similarly, for N-(4-Chlorophenyl)-2,2-diphenylacetamide, the chloro-substituted ring is nearly perpendicular to the other two benzene rings, with dihedral angles of 87.33° and 88.69°. researchgate.net This perpendicular orientation is a common feature in this class of compounds.

These conformations are stabilized by various intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, such as C—H⋯O interactions, often lead to the formation of stable ring motifs, for example, an S(6) ring. nih.govresearchgate.net In the crystalline state, molecules are typically linked by intermolecular N—H⋯O hydrogen bonds, forming chains, which are further stabilized by C—H⋯π interactions. nih.govresearchgate.net Such analyses of bond lengths, angles, and intermolecular forces are crucial for predicting the compound's physical properties and how it might interact with biological targets.

| Compound | Group 1 | Group 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N-(3,4-Difluorophenyl)-2,2-diphenylacetamide | Acetamide Plane | Phenyl Ring 1 | 88.26 | nih.gov |

| Acetamide Plane | Phenyl Ring 2 | 78.30 | ||

| Acetamide Plane | Difluorophenyl Ring | 9.83 | ||

| N-(4-Chlorophenyl)-2,2-diphenylacetamide | Chlorophenyl Ring | Phenyl Ring 1 | 87.33 | researchgate.net |

| Chlorophenyl Ring | Phenyl Ring 2 | 88.69 |

Theoretical Reactivity Prediction and Mechanistic Insights

Theoretical reactivity prediction utilizes computational methods, such as Density Functional Theory (DFT), to understand a molecule's chemical behavior. This involves calculating global and local reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Mechanistic insights into potential reactions can be gained by modeling the reaction pathways and calculating the energies of transition states. This allows researchers to predict the most favorable reaction mechanisms and understand the factors controlling reaction outcomes. For related N-phenylacetamide derivatives, computational studies have been used to elucidate their roles in various chemical and biological processes, confirming the utility of these theoretical approaches. uran.ua

Pharmacophore Modeling and Virtual Screening Strategies for Analogue Discovery

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. arxiv.org A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net For a class of compounds like N-phenylacetamides, which have shown potential as anticancer agents by inhibiting enzymes such as Pyruvate Dehydrogenase Kinase (PDK), a pharmacophore model can be generated based on the structures of known active molecules. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. chemrxiv.orgfip.org Virtual screening involves searching large databases of chemical compounds (such as the ZINC database) to find molecules that match the pharmacophore hypothesis. researchgate.net This process rapidly filters millions of compounds to identify a smaller, more manageable set of "hits" that are predicted to have the desired biological activity. nih.gov

For the discovery of analogues of this compound, this strategy would involve:

Model Generation : Creating a pharmacophore model based on the key interaction features of active N-phenylacetamide derivatives. researchgate.net

Database Screening : Using the generated model to screen chemical libraries for compounds that fit the pharmacophoric constraints. fip.org

Docking and Scoring : Subjecting the identified hits to molecular docking simulations to predict their binding affinity and orientation within the target's active site. uran.uanih.gov

ADMET Prediction : Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to ensure they have drug-like pharmacokinetic profiles. researchgate.net

This in silico approach accelerates the discovery of new molecular entities by prioritizing the synthesis and biological evaluation of compounds with the highest probability of success. researchgate.netnih.gov

| Step | Description | Key Features/Tools | Reference |

|---|---|---|---|

| 1. Pharmacophore Model Generation | Identify and map the essential 3D chemical features of known active compounds. | Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic Sites. | researchgate.net |

| 2. Model Validation | Ensure the model can distinguish between active and inactive compounds. | Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve. | fip.org |

| 3. Virtual Screening | Use the validated model as a filter to search large compound databases (e.g., ZINC). | 3D Database Searching, Hit Identification. | researchgate.net |

| 4. Molecular Docking | Predict the binding mode and affinity of hit compounds with the biological target. | AutoDock, MOE; Scoring Functions. | uran.uanih.gov |

| 5. Hit Prioritization | Rank hits based on docking scores, interaction patterns, and predicted ADMET properties for further experimental testing. | Binding Energy, Pharmacokinetic Profile. | researchgate.net |

Molecular and Biochemical Mechanisms of Action

Identification and Characterization of Biological Targets and Pathways

The initial step in understanding the pharmacological profile of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide involves identifying its molecular targets and the biological pathways it influences. Research has pointed towards specific enzyme and receptor interactions.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to numerous cellular processes, including circadian rhythms, cell proliferation, and differentiation. nih.govrndsystems.com Various small molecules have been developed as potent and selective inhibitors of CK1 isoforms (CK1α, δ, and ε) for therapeutic purposes. nih.govtocris.com However, based on available scientific literature, there are no specific studies that have investigated or demonstrated the inhibitory activity of this compound against Casein Kinase 1.

Significant evidence points to the interaction of compounds structurally related to this compound with kappa opioid receptors (KORs). KORs are a class of opioid receptors that, when activated, are known to be involved in analgesia, diuresis, and the modulation of mood and reward. chemrxiv.org

| Compound | Target Receptor | Observed Activity |

|---|---|---|

| DIPPA (a close analogue) | Kappa Opioid Receptor | Kappa agonist in vitro, long-lasting kappa antagonist in vivo. nih.gov |

| (+/-)-U50,488 | Kappa Opioid Receptor | Kappa agonist. nih.gov |

The interaction of this compound with cellular components can be understood at the atomic level through crystallographic studies of its analogues. For instance, the crystal structure of N-(4-chlorophenyl)-2,2-diphenylacetamide reveals specific intramolecular and intermolecular interactions. An intramolecular C—H⋯O hydrogen bond leads to the formation of an S(6) ring motif. nih.govresearchgate.net In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, the crystal packing is stabilized by weak C—H⋯π interactions. nih.govresearchgate.net These types of interactions are crucial for the conformation of the molecule and its ability to bind to the active sites of macromolecules like receptors and enzymes.

Elucidation of Associated Intracellular Signaling Pathways in vitro

While direct in vitro studies on the intracellular signaling pathways specifically modulated by this compound are limited, inferences can be drawn from its likely interaction with kappa opioid receptors. Kappa opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to inhibitory G proteins (Gi/Go), which in turn leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This can result in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, ultimately leading to a reduction in neuronal excitability.

Pre Clinical Pharmacological Profiling and Biological Activity Assessments

In Vitro Cellular Assays

In vitro assays are fundamental for the initial characterization of a compound's biological activity at a cellular level. These assays allow for the controlled investigation of various pharmacological effects, including phenotypic changes, antimicrobial properties, antiprotozoal potential, and cytotoxic or antiproliferative actions.

Cell-based phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that induce a desired change in a cellular model, without prior knowledge of the specific molecular target. This approach allows for the unbiased discovery of compounds with novel mechanisms of action. While no specific cell-based phenotypic screening data has been reported for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, this methodology represents a valuable avenue for future research. Such screening could uncover unexpected therapeutic potentials for this compound by observing its effects on a wide array of cellular phenotypes, such as changes in cell morphology, proliferation, differentiation, or migration in various disease-relevant cell models.

The antimicrobial potential of acetamide (B32628) derivatives has been an area of active investigation. Studies on related N-phenylacetamide and diphenylamine (B1679370) compounds have demonstrated a range of antibacterial and antifungal activities.

For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. One of the compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper nih.gov. Another study on 2-hydrazinyl-N,N-diphenylacetamide derivatives showed significant antimicrobial and antifungal activity, with some compounds exhibiting notable zones of inhibition against various bacterial and fungal strains.

While these findings highlight the general antimicrobial potential of the broader chemical class, specific data on the antimycobacterial activity of this compound is not currently available. However, research on other acetamide derivatives has shown promise in this area. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were found to have moderate to potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL nih.gov. These results suggest that the acetamide scaffold is a viable starting point for the development of new antimycobacterial agents. Further investigation is warranted to determine if this compound shares this potential.

Table 1: Antibacterial Activity of a Related N-phenylacetamide Derivative

| Compound | Bacterial Strain | EC50 (µM) |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | 156.7 |

The search for novel antiprotozoal agents is a global health priority. While direct studies on the antiprotozoal activity of this compound are not available in the current literature, research on compounds with similar structural motifs suggests potential in this area.

A notable study detailed the synthesis and antimalarial effects of a series of compounds, including 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine. The presence of the 3,4-dichlorophenyl group in this active antimalarial agent indicates that this substitution pattern can be favorable for antiprotozoal activity. This finding provides a rationale for investigating the potential antimalarial properties of this compound.

Furthermore, broader studies on N-phenylacetamide derivatives have shown activity against various protozoan parasites. For example, a series of 2-phenyl-2H-indazole derivatives, which can be conceptually related to N-phenylacetamides, were evaluated for their antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis mdpi.com. The results from these studies encourage the exploration of this compound and its analogs as potential leads for the development of new antiprotozoal therapies.

The cytotoxic potential of phenylacetamide and related derivatives against various cancer cell lines has been extensively studied. These investigations provide valuable insights into the potential antiproliferative properties of this compound.

One study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates reported the cytotoxicity of these compounds. For instance, a derivative showed promising selectivity towards the lung cancer cell line A549 nih.gov. Another study focused on N-(4-chlorophenyl)-2-(2-phenylacetamido) acetamide derivatives and found that some of these compounds demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines.

Research on 2-(3-fluoro-4-nitrophenoxy)-n-phenylacetamide derivatives as potential antitubercular agents also included an assessment of their cytotoxicity. The most potent derivative in that series showed no inhibitory effects against six different tumor cell lines in an MTT assay, indicating a good safety profile in that context nih.gov.

The following tables summarize the cytotoxic activities of some representative phenylacetamide and dichloroacetamide derivatives against various cancer cell lines, as reported in the literature.

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives Against Various Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Isatin N-phenylacetamide based sulphonamide (3c) | A549 (Lung) | - |

| N-(4-chlorophenyl)-2-(2-phenylacetamido) acetamide derivative | HeLa (Cervical) | - |

| N-(4-chlorophenyl)-2-(2-phenylacetamido) acetamide derivative | U87 (Glioblastoma) | - |

Note: Specific IC50 values for some compounds were not provided in the source material, but their promising activity was highlighted.

In Vivo Pharmacological Studies in Animal Models

In vivo studies are essential for understanding the efficacy and pharmacological effects of a compound in a whole-organism context. While no in vivo data for this compound has been published, studies on structurally related compounds provide a basis for potential future investigations.

The therapeutic potential of a compound is ultimately determined by its efficacy in relevant animal models of human diseases. For the broader class of acetamide and diphenylacetamide derivatives, in vivo studies have explored their potential in various therapeutic areas.

For example, a study on 2-chloro-N,N-diphenylacetamide derivatives investigated their analgesic activity in a hot plate model in rats. One of the synthesized compounds exhibited a significant analgesic response when compared to the standard drug diclofenac (B195802) sodium researchgate.net. In another study, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides were evaluated for their anticonvulsant activity in mouse models of epilepsy, with some compounds demonstrating broad-spectrum anticonvulsant properties nih.gov.

These studies suggest that diphenylacetamide derivatives can possess in vivo activity in models of pain and neurological disorders. Therefore, it would be of significant interest to evaluate this compound in relevant animal models to explore its potential efficacy in these and other disease areas. The choice of model would be guided by the in vitro activity profile of the compound, once established.

Pharmacodynamic Biomarker Evaluation in Research Settings

In preclinical research, the evaluation of pharmacodynamic (PD) biomarkers is crucial for elucidating the mechanism of action and therapeutic potential of a novel chemical entity. For the compound this compound, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the evaluation of its pharmacodynamic biomarkers. While research on related diphenylacetamide derivatives has explored a range of biological activities, including anticonvulsant and antimicrobial effects, specific data on the pharmacodynamic profile of this compound, including biomarker identification and measurement, remains to be published.

The general class of N-aryl-2,2-diphenylacetamides has been investigated for various central nervous system and other biological activities. For instance, studies on structurally similar compounds have assessed their potential as anticonvulsants, analgesics, and antimicrobial agents. The evaluation of such compounds typically involves a battery of in vitro and in vivo assays to identify and quantify their biological effects.

In the context of anticonvulsant activity, potential pharmacodynamic biomarkers could include the modulation of specific ion channels or neurotransmitter receptors in the brain. For example, researchers might investigate the compound's ability to bind to sodium, potassium, or calcium channels, or its interaction with GABAergic or glutamatergic systems. Techniques such as electrophysiological recordings in brain slices or cultured neurons, and radioligand binding assays are commonly employed to assess these interactions.

Should this compound be investigated for analgesic properties, relevant pharmacodynamic biomarkers would likely involve its interaction with pain-related targets such as opioid receptors. Studies might assess the compound's binding affinity and functional activity at mu, delta, and kappa opioid receptors. Downstream signaling pathways, such as the modulation of cyclic AMP (cAMP) levels, could also serve as valuable pharmacodynamic markers.

Given the antimicrobial activity observed in some diphenylacetamide derivatives, an assessment of pharmacodynamic biomarkers in this context would focus on the compound's effects on microbial growth and viability. This could involve determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. Further mechanistic studies might explore the inhibition of specific microbial enzymes or disruption of cell membrane integrity as key pharmacodynamic indicators.

It is important to underscore that the foregoing discussion represents a generalized overview of potential pharmacodynamic biomarker evaluations based on the activities of related compounds. As of the latest available information, no specific research findings or data tables detailing the pharmacodynamic biomarker evaluation of this compound have been reported in the scientific literature. Therefore, the creation of a data table with specific research findings for this compound is not possible at this time.

Pharmacokinetics and Metabolic Disposition Studies in Research Models

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

No published studies were found that have assessed the in vitro metabolic stability of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide using standard test systems such as liver microsomes or hepatocytes. These assays are crucial for determining the intrinsic clearance of a compound by measuring the rate of its disappearance when incubated with these metabolically active preparations. utsouthwestern.educreative-bioarray.comspringernature.com The data from such studies, typically including half-life (t½) and intrinsic clearance (CLint) values, are fundamental for predicting in vivo hepatic clearance. creative-bioarray.comnuvisan.com

Metabolite Identification and Profiling in Pre-clinical Systems

There is no available information on the metabolites of this compound that would be generated in pre-clinical systems. Metabolite identification studies are performed to understand the biotransformation pathways of a drug candidate. researchgate.net This involves identifying the chemical structures of metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. utsouthwestern.educreative-bioarray.com This information is vital for assessing whether any metabolites could be pharmacologically active or contribute to toxicity. researchgate.netthermofisher.com

Research into Absorption and Distribution Characteristics in Model Organisms

Specific data regarding the absorption and distribution of this compound in any model organism is absent from the scientific literature. Research in this area would typically involve studies to determine the compound's permeability across biological membranes and its partitioning into various tissues, which are key determinants of its bioavailability and potential sites of action or accumulation.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies for Research

No research has been published detailing the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. criver.com Such studies are essential for predicting potential drug-drug interactions. nih.gov Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, while induction can decrease their efficacy. youtube.comyoutube.com Standard assays would evaluate the compound's effect on the activity of major CYP isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. criver.comresearchgate.net

Q & A

Basic: What synthetic methods are commonly used to prepare N-(3,4-dichlorophenyl)-2,2-diphenylacetamide?

Methodological Answer:

The compound is typically synthesized via carbodiimide-mediated coupling. A standard protocol involves reacting 2,2-diphenylacetic acid with 3,4-dichloroaniline in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, with triethylamine (TEA) as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction with DCM, washing with saturated NaHCO₃, and purification via slow evaporation from a DCM/DMF mixture to obtain single crystals .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural confirmation involves:

- NMR spectroscopy : and NMR provide detailed chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170 ppm for the carbonyl carbon) to confirm connectivity and substituent effects .

- X-ray crystallography : SHELX software refines crystallographic data, revealing dihedral angles between aromatic rings (e.g., 65–88° between phenyl rings and the acetamide group) and hydrogen-bonding motifs (e.g., N–H···O chains) .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

The compound’s dichlorophenyl and diphenyl groups enhance lipophilicity and binding affinity. Key interactions include:

- Opioid receptor modulation : Structural analogs (e.g., U-47700) show µ-opioid receptor (MOR) affinity (Ki = 7.5 nM), suggesting potential analgesic pathways .

- Enzyme inhibition : The acetamide moiety may act as a hydrogen-bond donor, mimicking natural substrates in enzyme active sites (e.g., penicillin-binding proteins) .

Advanced: How can crystallographic disorder in this compound be resolved during refinement?

Methodological Answer:

Disordered atoms (e.g., fluorine in ) are modeled using:

- Multi-site occupancy refinement : Assign partial occupancies (e.g., 55.7%:44.3% for F atoms) in SHELXL .

- Restraints : Apply geometric constraints (e.g., SIMU/DELU) to maintain reasonable thermal motion and bond lengths.

- Validation tools : Use R-factors () and difference density maps to ensure model accuracy .

Advanced: How can structure-activity relationships (SAR) guide optimization of its pharmacological activity?

Methodological Answer:

SAR strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring to enhance receptor binding (see U-drug analogs in ).

- Conformational analysis : Use DFT calculations to predict optimal dihedral angles for target engagement (e.g., 65–88° for opioid receptor docking) .

- In vitro assays : Test analogs in receptor-binding assays (e.g., MOR/KOR/DOR) and measure inhibition constants () to prioritize candidates .

Advanced: What methodologies are used to analyze metabolic pathways or degradation products?

Methodological Answer:

- LC-MS/MS : Identify metabolites via fragmentation patterns (e.g., dechlorination or hydroxylation products) .

- TTC/TPF assays : Monitor microbial degradation by measuring dehydrogenase activity in soil or aqueous systems .

- Isotopic labeling : Use -labeled analogs to track metabolic fate in in vitro hepatocyte models.

Advanced: How can computational modeling predict its physicochemical properties?

Methodological Answer:

- Solubility/logP : Use Schrödinger’s QikProp to calculate partition coefficients (e.g., logP ≈ 4.2) and solubility (e.g., -5.2 logS) based on molecular descriptors .

- MD simulations : Simulate aqueous stability using AMBER force fields, focusing on hydrogen-bond dynamics between the acetamide group and water .

- ADMET prediction : SwissADME or ADMETlab 2.0 assess bioavailability, CYP450 interactions, and toxicity risks .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay standardization : Normalize data using positive controls (e.g., morphine for opioid receptor assays) and report values instead of IC₅₀ to minimize variability .

- Batch analysis : Compare purity via HPLC (≥98%) and confirm stereochemistry with chiral columns to rule out enantiomeric effects .

- Meta-analysis : Use tools like RevMan to aggregate data across studies and identify outliers via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.